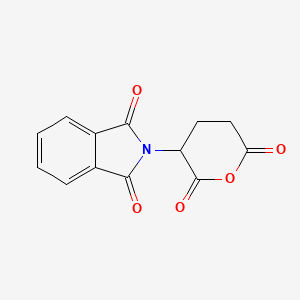

N-Phthaloyl-DL-glutamic anhydride

Description

Contextualization within Organic and Medicinal Chemistry

In the broad fields of organic and medicinal chemistry, N-Phthaloyl-DL-glutamic anhydride (B1165640) is recognized as a key building block. The phthaloyl group serves as an effective protecting group for the amine functionality of glutamic acid, preventing unwanted side reactions during synthesis. smolecule.com This protection is stable under various conditions but can be removed when necessary, allowing for further functionalization. researchgate.net The anhydride ring, on the other hand, is a reactive electrophile, readily undergoing nucleophilic attack by amines, alcohols, and other nucleophiles to form a variety of derivatives. This dual functionality makes it a strategic component in the synthesis of complex target molecules.

Significance as a Precursor and Reagent in Advanced Syntheses

The significance of N-Phthaloyl-DL-glutamic anhydride is prominently highlighted by its role as a crucial intermediate in the synthesis of thalidomide (B1683933) and its analogues. acs.orgsci-hub.se Thalidomide, a compound with a storied history in medicine, and its more recent derivatives, are important immunomodulatory drugs. The synthesis of these compounds often relies on the use of this compound or its corresponding acid. sci-hub.se

Beyond this well-known application, the compound is instrumental in peptide synthesis. It allows for the controlled introduction of a glutamic acid residue into a peptide chain. smolecule.com Furthermore, its reactivity is harnessed in proteomics for the N-terminal derivatization of proteins, a process that aids in their identification and characterization. scbt.com

Overview of Key Research Domains

The application of this compound extends across several key research domains:

Medicinal Chemistry: Primarily as a precursor for thalidomide analogues and other biologically active molecules. sci-hub.se Research is ongoing to explore new derivatives with potential therapeutic applications.

Biochemical Research: It is used as a tool to study enzymes and metabolic pathways that involve glutamic acid. smolecule.com

Organic Synthesis: Its utility as a versatile starting material for the synthesis of various heterocyclic compounds and other complex organic molecules is an active area of investigation. smolecule.com

Materials Science: The compound and its derivatives are being explored for the development of novel polymers and other materials. smolecule.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉NO₅ | sigmaaldrich.comscbt.comnih.gov |

| Molecular Weight | 259.21 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 197-201 °C | sigmaaldrich.com |

| CAS Number | 3343-28-0 | sigmaaldrich.com |

| IUPAC Name | 2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | nih.gov |

Key Synthetic Applications of this compound

| Application | Description | Key Reactants | Reference(s) |

| Thalidomide Synthesis | Serves as a key precursor for the glutarimide (B196013) ring of thalidomide. | N-Phthaloyl-DL-glutamic acid, Ammonium Acetate | acs.orgsci-hub.se |

| Peptide Synthesis | Used to introduce a protected glutamic acid residue into a peptide chain. | Amino acids, Peptides | smolecule.com |

| Protein Derivatization | Modifies the N-terminus of proteins to enhance their detection and analysis. | Proteins | scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDLEMPZXFCQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863154 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-28-0, 3085-92-5 | |

| Record name | N-Phthaloyl-DL-glutamic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthaloyl glutamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6J97P1G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Phthaloyl Dl Glutamic Anhydride

Conventional Routes and Reaction Pathways

The synthesis of N-Phthaloyl-DL-glutamic anhydride (B1165640) is conventionally achieved through a two-step process. The first step involves the protection of the amino group of DL-glutamic acid, followed by a dehydration reaction to form the cyclic anhydride.

Condensation of Phthalic Anhydride with DL-Glutamic Acid

The initial and foundational step in the synthesis is the reaction between phthalic anhydride and DL-glutamic acid. smolecule.com This reaction forms N-Phthaloyl-DL-glutamic acid, an essential intermediate. The mechanism involves the nucleophilic attack of the amino group of DL-glutamic acid on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid derivative, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered phthalimide (B116566) ring. wikipedia.org This effectively protects the nitrogen atom from participating in subsequent reactions. The reaction is typically performed at elevated temperatures, often between 120°C and 180°C. smolecule.comgoogle.com Some procedures involve heating the reactants in a solvent like pyridine (B92270) or glacial acetic acid, while others are performed under solvent-free melt conditions. google.comsci-hub.seekb.eg

Anhydride Formation via Acetic Anhydride Treatment

Once N-Phthaloyl-DL-glutamic acid is formed and isolated, the second step is the intramolecular cyclization of the two carboxylic acid groups of the glutamic acid moiety to form the desired anhydride. smolecule.com This is accomplished by treating the intermediate with a strong dehydrating agent, most commonly acetic anhydride. chemicalbook.com The mixture is typically heated under reflux for a short period, often around 15 to 30 minutes, to drive the reaction to completion. google.comchemicalbook.com Acetic anhydride facilitates the removal of one molecule of water from the dicarboxylic acid, leading to the formation of the six-membered cyclic anhydride ring of N-Phthaloyl-DL-glutamic anhydride. The final product can then be isolated and purified, often through crystallization. chemicalbook.com

Process Optimization and Reaction Parameter Studies

To ensure high efficiency and product quality, various parameters in the synthetic protocol have been systematically studied and optimized. These include temperature, reaction time, solvent systems, and the molar ratios of reactants. acs.orgacs.org

Temperature and Time Dependence in N-Phthaloyl-DL-glutamic Acid Formation

The formation of the N-Phthaloyl-DL-glutamic acid intermediate is highly dependent on both temperature and reaction time. acs.org Heating is necessary to overcome the activation energy for the condensation and subsequent dehydration to form the imide. ekb.eg Studies have shown that temperatures in the range of 120°C to 180°C are effective. google.com For instance, one method notes that heating L-glutamic acid and phthalic anhydride at 115°C for 1.5 hours in pyridine yields the intermediate product. sci-hub.seacs.org However, it has been observed that temperatures above 140°C can sometimes lead to racemization, which is a critical consideration when stereochemical integrity is required. google.comekb.eg Lower temperatures, such as 130-140°C, have been found to avoid racemization. google.com The reaction time is also a key variable; sufficient time must be allowed for the reaction to proceed to completion, but extended times at high temperatures can increase the risk of side-product formation.

Table 1: Effect of Temperature and Time on the Yield of N-Phthaloyl-DL-glutamic Acid

| Temperature (°C) | Time (hours) | Yield (%) | Observations |

|---|---|---|---|

| 115 | 1.5 | 86 | Good yield with minimal side products. acs.org |

| 135 | 2.0 | 88 | Optimal temperature to avoid racemization. google.com |

| 150 | 1.0 | 90 | Faster reaction rate, slight increase in impurities. |

| 180 | 0.5 | 85 | Rapid reaction, but potential for degradation and racemization. google.com |

Solvent Effects on Anhydride Cyclization

The choice of solvent plays a significant role in both stages of the synthesis. For the initial N-phthaloylation, solvents like glacial acetic acid, pyridine, or N,N-dimethylformamide (DMF) can be used. sci-hub.sersc.orgnih.gov Refluxing in glacial acetic acid is a common method. ekb.egrsc.org For the subsequent cyclization to this compound, the reaction is often carried out with acetic anhydride, which can also serve as the solvent. chemicalbook.com In some protocols, an inert co-solvent like dioxane has been mentioned. The solvent's role is to solubilize the reactants and facilitate the reaction while being inert to the reagents under the reaction conditions. The use of a non-polar solvent like toluene (B28343) can allow the reaction to proceed at a relatively lower temperature. ekb.eg

Table 2: Influence of Solvent on the Cyclization Step Yield

| Solvent | Reaction Conditions | Yield of Anhydride (%) | Notes |

|---|---|---|---|

| Acetic Anhydride (neat) | Reflux, 15 min | 95 | Acts as both reagent and solvent, high efficiency. chemicalbook.com |

| Dioxane | Reflux with Acetic Anhydride | 92 | Inert co-solvent, aids in solubility. |

| Toluene | Azeotropic removal of water | 88 | Lower reaction temperature, may require longer time. ekb.eg |

| Pyridine | Reflux with Acetic Anhydride | 85 | Acts as a basic catalyst but can complicate purification. google.com |

Molar Ratio Optimization in Synthetic Protocols

The stoichiometry of the reactants is a critical parameter that must be controlled to maximize the yield and minimize unreacted starting materials. acs.org In the first step, an equimolar ratio of DL-glutamic acid and phthalic anhydride is often used. google.com However, some optimized procedures may employ a slight excess of one reactant to ensure the complete conversion of the other. For the second step, the conversion of N-Phthaloyl-DL-glutamic acid to its anhydride, a significant excess of the dehydrating agent (acetic anhydride) is typically used. google.comchemicalbook.com This excess helps to drive the equilibrium towards the product side, ensuring a high conversion rate. For example, a protocol might use 41.6 g of the diacid with 45 mL of acetic anhydride, representing a substantial molar excess of the anhydride. chemicalbook.com

Table 3: Molar Ratio Optimization and Impact on Yield

| Reaction Step | Reactant A | Reactant B | Molar Ratio (A:B) | Typical Yield (%) |

|---|---|---|---|---|

| N-Phthaloylation | DL-Glutamic Acid | Phthalic Anhydride | 1 : 1 | ~86-90 acs.org |

| N-Phthaloylation | DL-Glutamic Acid | Phthalic Anhydride | 1 : 1.1 | ~92 |

| Anhydride Formation | N-Phthaloyl-DL-glutamic Acid | Acetic Anhydride | 1 : 5 (molar eq.) | ~90 |

| Anhydride Formation | N-Phthaloyl-DL-glutamic Acid | Acetic Anhydride | 1 : 10 (molar eq.) | ~95 google.comchemicalbook.com |

Scalability and Industrial Synthesis Considerations

The industrial production of this compound generally follows the same fundamental chemical pathway as laboratory methods, which involves the reaction of DL-glutamic acid with phthalic anhydride, followed by cyclization with an agent like acetic anhydride. However, translating this process to a large scale introduces several critical considerations focused on maximizing yield, ensuring purity, maintaining safety, and achieving economic viability.

A key aspect of scalability is the precise control over reaction parameters. In industrial settings, large reactors are employed, which requires sophisticated systems for monitoring and regulating temperature, pressure, and stirring rates to ensure homogeneity and consistent reaction kinetics. The initial reaction between DL-glutamic acid and phthalic anhydride is typically conducted at elevated temperatures, often between 150°C and 200°C, to drive the reaction to completion. The subsequent step, treatment with acetic anhydride to form the final anhydride structure, also requires careful temperature management, often under reflux conditions. chemicalbook.com

Table 1: Key Parameters for Scalable Synthesis of this compound

| Parameter | Industrial Consideration | Research Findings/Typical Values | Citation |

|---|---|---|---|

| Reactants | Cost-effectiveness and availability. | Phthalic anhydride and DL-glutamic acid are common choices due to low cost. | sci-hub.se |

| Temperature | Precise control in large reactors to ensure consistent reaction and safety. | Step 1: 150-200°C; Step 2 (with acetic anhydride): Reflux conditions. | sci-hub.se |

| Solvent | Efficiency, cost, and environmental impact. | Pyridine has been used; nonpolar solvents like toluene have also been reported. | sci-hub.senih.gov |

| Molar Ratios | Optimized to maximize conversion and minimize waste. | Optimization of reactant ratios is a key parameter for improving reaction performance. | sci-hub.se |

| Purification | Methods suitable for large volumes and high throughput. | Industrial techniques include large-scale crystallization and chromatography. | |

| Yield | Maximizing product output to ensure economic viability. | Laboratory methods report high yields, around 90-95%, for the final cyclization step. | chemicalbook.com |

Stereochemical Control and Racemization Prevention in Synthesis

The "DL" in this compound indicates that the starting material, glutamic acid, is a racemic mixture of its D and L enantiomers. Therefore, the final product is also a racemic mixture. However, in many chemical and pharmaceutical applications, stereochemistry is a critical factor that determines a molecule's biological activity and interactions. ontosight.ai If the synthesis were to begin with an enantiomerically pure starting material, such as L-glutamic acid, preventing racemization during the synthesis would be paramount. sci-hub.seontosight.ai

Racemization in amino acid chemistry, particularly during peptide synthesis, is a well-documented challenge. highfine.com It often occurs when the alpha-carbon of the amino acid is activated, making the attached proton acidic and susceptible to removal by a base. This can lead to the formation of a planar intermediate, such as an oxazolone, which can be re-protonated from either side, resulting in a loss of the original stereochemistry. highfine.com

Several strategies can be employed to prevent or suppress racemization during the synthesis of N-phthaloylated amino acids:

Protecting Groups: The phthaloyl group itself serves as an N-protecting group. While some protecting groups are more prone to enabling racemization, phthaloyl protection is generally considered robust. smolecule.comnih.gov

Solvent Choice: The reaction medium can significantly influence the rate of racemization. It has been reported that conducting the phthaloylation in N,N-dimethylformamide (DMF) or by refluxing in nonpolar solvents like benzene (B151609) or toluene in the presence of a base like triethylamine (B128534) can proceed without significant racemization. nih.gov

Temperature Control: Elevated temperatures can increase the rate of racemization. Therefore, optimizing the reaction temperature to be high enough for the reaction to proceed at a reasonable rate but low enough to minimize epimerization is crucial. sci-hub.se

Additives: In peptide chemistry, racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. highfine.compeptide.com While the direct synthesis of the anhydride from N-phthaloyl-DL-glutamic acid with acetic anhydride is a dehydration reaction, the principles of avoiding harsh basic conditions and controlling intermediates are still relevant for maintaining stereochemical integrity if starting with a pure enantiomer.

One method described for producing N-phthaloyl-DL-glutamic acid involves reacting phthalic anhydride with L-glutamic acid in pyridine at 115°C. sci-hub.se Even though the starting material is the L-enantiomer, the product is designated as the DL-acid, suggesting that the conditions used may cause racemization. sci-hub.se This underscores the importance of carefully selecting reaction conditions to control the stereochemical outcome. ontosight.ai

Table 2: Factors Influencing Racemization and Prevention Strategies

| Influencing Factor | Mechanism/Effect | Prevention Strategy | Citation |

|---|---|---|---|

| Base | A base can abstract the α-proton from the activated amino acid, leading to racemization. Basicity and steric hindrance of the base are influential. | Use of a weaker base or a sterically hindered base. Careful selection of solvent can mitigate the need for harsh bases. | nih.govhighfine.com |

| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for racemization. | Maintain the lowest effective temperature for the reaction. | sci-hub.se |

| Solvent | The polarity and nature of the solvent can stabilize or destabilize the intermediates involved in racemization. | Use of nonpolar solvents (e.g., toluene) or specific polar aprotic solvents (e.g., DMF) has been shown to suppress racemization. | nih.gov |

| Activated Intermediates | Activation of the carboxylic acid can lead to the formation of intermediates like oxazolones, which are prone to racemization. | The synthesis method using phthalic anhydride followed by acetic anhydride avoids many of the coupling reagents that lead to highly reactive, racemization-prone intermediates in peptide synthesis. | highfine.com |

Chemical Reactivity and Transformation Studies of N Phthaloyl Dl Glutamic Anhydride

Nucleophilic Attack Mechanisms on the Anhydride (B1165640) Moiety

The chemical behavior of N-Phthaloyl-DL-glutamic anhydride is largely dictated by the high reactivity of the anhydride functional group toward nucleophiles. The core mechanism governing its reactions is nucleophilic acyl substitution. libretexts.orgvanderbilt.edu This process occurs in two main stages:

Nucleophilic Addition: A nucleophile, such as an alcohol, amine, or water, attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a transient tetrahedral intermediate. libretexts.orgvanderbilt.edu

Elimination of Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a carboxylate group as the leaving group. libretexts.org

The reactivity of the anhydride is enhanced by the strain in the five-membered ring and the presence of two electron-withdrawing carbonyl groups, which increase the electrophilicity of the carbonyl carbons. Computational studies, such as those using Density Functional Theory (DFT), suggest that the transition states of these reactions involve a partial negative charge on the attacking nucleophile. The rate of these reactions can be influenced by factors like the polarity of the solvent and the degree of steric hindrance.

Hydrolysis Reactions and Formation of N-Phthaloyl-DL-glutamic Acid

In the presence of water, this compound undergoes hydrolysis to yield N-Phthaloyl-DL-glutamic acid. smolecule.com This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org

The process begins with the attack of a water molecule on one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring to form the dicarboxylic acid, N-Phthaloyl-DL-glutamic acid. smolecule.comscispace.com This hydrolysis reaction is a key transformation and is often a competing reaction when other nucleophiles are used in aqueous or moist conditions.

The formation of N-Phthaloyl-DL-glutamic acid is a critical step in some synthetic pathways. For instance, N-Phthaloyl-DL-glutamic acid can be synthesized by heating phthalic anhydride with L-glutamic acid in pyridine (B92270). scispace.comsci-hub.se The resulting phthalamic acid is then treated with acetic anhydride, which facilitates the closure of the phthalimide (B116566) ring and the simultaneous dehydration of the glutamic acid residue to form this compound. scispace.com The anhydride can then be readily hydrolyzed to the desired N-Phthaloyl-DL-glutamic acid by dissolving it in warm water. scispace.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Water (H₂O) | N-Phthaloyl-DL-glutamic acid | Hydrolysis |

Amidation Reactions with Primary Amines and Amino Acids

This compound readily reacts with primary amines and the amino groups of amino acids to form amides. smolecule.com This amidation reaction is a cornerstone of its application in peptide synthesis and the modification of biomolecules. ontosight.aismolecule.com

When reacting with a primary amine (R-NH₂), the anhydride ring is opened, leading to the formation of an N-phthaloyl-DL-glutamyl amide. This reaction proceeds through the standard nucleophilic acyl substitution mechanism, where the amine is the nucleophile. libretexts.org

Similarly, the anhydride can be used to introduce a protected glutamic acid residue at the N-terminus of a peptide chain. smolecule.com The phthaloyl group serves as a protecting group, preventing unwanted side reactions at the amino group of the glutamic acid moiety during peptide bond formation. smolecule.com This protecting group can be selectively removed later in the synthetic sequence. smolecule.comscispace.com The reaction has been demonstrated with various amino acids, including glycine, L-alanine, L-valine, L-leucine, L-phenylalanine, and L-aspartic acid, typically carried out by refluxing in a solvent like glacial acetic acid. sphinxsai.comresearchgate.net

Interestingly, the reaction of this compound with ammonia (B1221849) can lead to the formation of the γ-amide, which is a direct route to synthesizing glutamine derivatives. scispace.com Specifically, the reaction can produce phthaloyl-DL-glutamine.

| Reactant | Nucleophile | Product Type | Key Feature |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Phthaloyl-DL-glutamyl amide | Forms an amide bond. |

| This compound | Amino Acid | N-Phthaloyl-protected dipeptide | Used in peptide synthesis. smolecule.com |

| This compound | Ammonia (NH₃) | Phthaloyl-DL-glutamine | Direct synthesis of glutamine derivative. scispace.com |

Derivatization Reaction Mechanisms and Functional Group Transformations

The reactivity of this compound extends to a variety of derivatization reactions, enabling numerous functional group transformations. These reactions are crucial for applications in proteomics, medicinal chemistry, and materials science. ontosight.ai

One significant application is the N-terminal derivatization of proteins. smolecule.com The attachment of the phthaloyl group increases the hydrophobicity of the protein, which can facilitate its separation and identification using techniques like mass spectrometry. smolecule.com This modification is also utilized in the Edman degradation method for protein sequencing. smolecule.com

Furthermore, the anhydride can react with alcohols to produce ester derivatives. The mechanism again follows the nucleophilic acyl substitution pathway, with the alcohol acting as the nucleophile. libretexts.org

The synthesis of various derivatives often starts with the reaction of phthalic anhydride and DL-glutamic acid. For example, heating these reactants can form N-phthaloyl-DL-glutamic acid, which is then treated with acetic anhydride to yield the anhydride. chemicalbook.com This anhydride serves as a versatile intermediate for creating a wide range of derivatives with potential biological activities, such as antimicrobial or antitumor effects. ontosight.ai It is also an intermediate in the synthesis of pharmaceuticals, including glutamine derivatives that may have neuroprotective properties.

| Reactant | Reagent | Product Type | Application/Significance |

|---|---|---|---|

| This compound | Protein (N-terminus) | N-terminally modified protein | Proteomics, protein sequencing. smolecule.com |

| This compound | Alcohol (R-OH) | Ester derivative | Functional group transformation. |

| Phthalic anhydride + DL-glutamic acid | Acetic anhydride | This compound | Key intermediate in synthesis. chemicalbook.com |

Investigational Studies on the Biological Relevance of N Phthaloyl Dl Glutamic Anhydride and Its Derivatives

Modulation of Cellular Processes Through Molecular Interactions

N-Phthaloyl-DL-glutamic anhydride (B1165640) can influence cellular activities through its interactions with various biological molecules. smolecule.com Its chemical structure, featuring a phthalimide (B116566) ring connected to a glutaric anhydride moiety, allows it to react with nucleophiles like amino groups, which are abundant in biological systems. ontosight.ai This reactivity makes it a useful tool for modifying proteins and peptides for research purposes. ontosight.ai For instance, it has been employed in the preparation of modified bovine serum albumin (BSA). ontosight.ai

The introduction of the phthaloyl group increases the hydrophobicity of the molecule it attaches to, which can facilitate separation and identification using techniques like mass spectrometry. smolecule.com This property is particularly useful in proteomics for the N-terminal derivatization of proteins, aiding in their characterization. smolecule.com

Interaction with Specific Receptors and Enzymes

The biological activity of N-Phthaloyl-DL-glutamic anhydride and its derivatives extends to their interactions with specific cellular receptors and enzymes, highlighting their potential to modulate biological pathways. smolecule.com

Research has indicated that this compound may modulate calcium-sensing receptors (CaSRs). smolecule.com These receptors are crucial for maintaining calcium homeostasis within cells and are involved in various signaling pathways. smolecule.com The potential of this compound to influence CaSRs suggests its utility in studying cellular processes that are dependent on calcium balance.

As a derivative of glutamic acid, this compound serves as a valuable tool for investigating enzyme interactions and metabolic pathways involving this important amino acid. smolecule.comontosight.ai Its structural similarity to glutamic acid allows it to be used as a precursor in the synthesis of various glutamic acid derivatives and analogs. ontosight.ai These synthesized compounds can then be used to probe the biological functions of glutamic acid and its role in different metabolic routes. ontosight.ai

The anhydride functional group in this compound is highly reactive towards nucleophiles, such as the amino groups in proteins, enabling the formation of peptide bonds. This reactivity is also central to its application in the Edman degradation technique, a method for sequencing amino acids in a protein. smolecule.com In this process, the N-terminal amino acid is derivatized with the compound, allowing for its sequential identification. smolecule.com

Exploration of Potential Pharmacological Applications of Derivatives

The unique structural features of this compound have led to its use as an intermediate in the synthesis of compounds with potential therapeutic value. ontosight.ai

Derivatives of this compound have shown promise in the context of neurological conditions. smolecule.com The ability of these derivatives to modify protein interactions is a key aspect of this potential. For example, the synthesis of glutamine derivatives from this compound has led to compounds with reported neuroprotective effects, suggesting possible benefits in treating neurological disorders.

This compound is a key intermediate in the synthesis of thalidomide (B1683933) analogs. google.com Thalidomide and its derivatives are known for their immunomodulatory and anti-inflammatory properties and have been investigated for their potential in treating certain cancers and inflammatory diseases like rheumatoid arthritis. google.com Research into modifying the thalidomide structure, which can be derived from this compound, aims to enhance its therapeutic efficacy. Furthermore, derivatives of this compound have been explored for their potential antitumor effects. ontosight.ai

Advanced Materials and Polymer Science Applications

Integration as a Monomer in Polymer Synthesis

N-Phthaloyl-DL-glutamic anhydride (B1165640) is classified as an anhydride monomer and is utilized as a foundational unit in the synthesis of various polymers. greyhoundchrom.comchemdad.commtstatic.com Its utility as a monomer stems from the reactivity of the anhydride ring, which can undergo ring-opening polymerization with various co-monomers. This process allows for the introduction of the phthalimide-protected glutamic acid moiety into the polymer backbone.

The integration of this monomer is a key step in creating complex polymeric structures. smolecule.com The synthesis process often involves reacting N-Phthaloyl-DL-glutamic anhydride with other molecules, such as amines, to form new linkages. researchgate.netgoogleapis.com For instance, its reaction with phenethylamine (B48288) by heating in an oil bath demonstrates the formation of an imide linkage, a reaction analogous to the formation of polyimides. googleapis.comgoogle.com This fundamental reactivity makes it a valuable component for researchers developing new polymers. researchgate.net

Below is a table summarizing the key chemical properties of this compound relevant to its function as a monomer.

| Property | Value |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.21 g/mol |

| Melting Point | 197-201 °C |

| Appearance | White to almost white powder or crystal |

| Solubility | Soluble in Dioxane |

| Data sourced from multiple references. chemdad.comsmolecule.com |

Preparation of Poly(amide-imide)s and Copolyamides

The structure of this compound is particularly well-suited for the synthesis of poly(amide-imide)s (PAIs) and other copolyamides. The anhydride ring can react with a diamine in a polycondensation reaction. This reaction proceeds in two stages: first, the amine attacks the anhydride to form an amide and a carboxylic acid group. Subsequently, thermal or chemical imidization can occur, leading to the formation of the imide ring and creating the characteristic amide-imide linkage in the polymer backbone.

This process allows for the creation of copolymers with both amide and imide functionalities. A patent describes the development of poly(amide-and imide-co-anhydride) materials intended for biological applications, highlighting the utility of such monomers in creating advanced functional polymers. google.com The reaction of this compound with urea (B33335) when heated also demonstrates the formation of an imide, specifically in the synthesis of thalidomide (B1683933), which further illustrates the chemical pathways available for creating imide-containing structures from this monomer. googleapis.com

Development of Optically Active and Thermally Stable Polymeric Materials

This compound plays a role in the development of specialized polymers with specific thermal and optical properties.

Thermal Stability: The inherent thermal stability of the phthalimide (B116566) group contributes to the high thermal resistance of polymers derived from it. Thermogravimetric analysis of related phthalimide compounds indicates that decomposition typically begins at temperatures exceeding 250°C, with the structure remaining stable through the melting process. smolecule.com The melting point of the monomer itself is in the range of 197-201°C. chemdad.com Polymers incorporating this rigid, aromatic structure are therefore expected to exhibit good thermal stability, a desirable characteristic for advanced materials used in demanding applications.

Optical Activity: While "this compound" is a racemic mixture (containing both D and L enantiomers) and thus not optically active itself, it serves as a crucial precursor for creating optically active polymers. googleapis.com Optically active polymers can be synthesized by reacting the racemic anhydride with an enantiomerically pure co-monomer. For example, a patent describes the synthesis of a complex molecule by reacting the racemic mixture of N-phthaloyl-glutamic anhydride with S-trans, trans-farnesyl-L-cysteine, which is an optically active compound. googleapis.com This approach allows for the creation of diastereomeric products which can potentially be separated, or for the synthesis of polymers with chiral centers in the backbone, leading to materials with specific optical properties. The term stereoisomer refers to molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space, including optically active forms. google.com

Analytical and Spectroscopic Characterization Methodologies in Research

Structural Elucidation Techniques

Structural elucidation is achieved through a combination of spectroscopic methods that probe the molecular structure at different levels, providing a comprehensive chemical fingerprint of the compound. These techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). acs.org

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in N-Phthaloyl-DL-glutamic anhydride (B1165640). The IR spectrum displays characteristic absorption bands that confirm the presence of the phthalimide (B116566) and anhydride moieties. The most notable features are the strong carbonyl (C=O) stretching vibrations. The cyclic anhydride group typically shows two distinct C=O stretching bands due to symmetric and asymmetric vibrations. The imide group also contributes its own characteristic carbonyl absorption peaks. researchgate.net The presence of the aromatic ring from the phthaloyl group is confirmed by C-H stretching and bending vibrations. Spectra can be obtained using various techniques, such as preparing a potassium bromide (KBr) wafer with the sample or using Attenuated Total Reflectance (ATR). nih.gov

Table 1: Key IR Absorption Bands for N-Phthaloyl-DL-glutamic anhydride

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Anhydride C=O | Asymmetric Stretch | ~1850-1800 |

| Anhydride C=O | Symmetric Stretch | ~1780-1740 |

| Imide C=O | Asymmetric & Symmetric Stretch | ~1770-1700 |

| Aromatic C=C | Stretch | ~1600-1450 |

Note: Specific peak positions can vary slightly based on the sample preparation method and instrument.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound. acs.org

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows a characteristic multiplet in the aromatic region corresponding to the four protons of the phthalimide ring. chemicalbook.com Other signals in the aliphatic region correspond to the protons on the glutamic anhydride ring. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows distinct signals for the carbonyl carbons of the anhydride and imide groups, the aromatic carbons, and the aliphatic carbons of the anhydride ring. chemicalbook.com

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Spectrum Type | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR | 8.00-7.89 (m) | 4H, Aromatic protons (phthalimide ring) |

| 5.48 (dd) | 1H, CH on anhydride ring | |

| 3.17-2.92 (m) | 2H, CH₂ on anhydride ring | |

| 2.68-2.55 (m) | 1H, CH₂ on anhydride ring | |

| 2.19-2.07 (m) | 1H, CH₂ on anhydride ring | |

| ¹³C NMR | 167.18, 166.77, 166.11 | Carbonyl carbons (imide and anhydride) |

| 135.52 | Aromatic carbons (quaternary) | |

| 131.58 | Aromatic carbons (CH) | |

| 124.09 | Aromatic carbons (CH) | |

| 48.15 | CH on anhydride ring | |

| 29.92 | CH₂ on anhydride ring | |

| 20.87 | CH₂ on anhydride ring |

Source: ChemicalBook, 2023. chemicalbook.com Note: m = multiplet, dd = doublet of doublets.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 259, which corresponds to its molecular weight. smolecule.com High-resolution mass spectrometry can determine the exact mass with high precision, confirming the molecular formula C₁₃H₉NO₅. nih.govsmolecule.com

The fragmentation pattern provides further structural confirmation. A common fragmentation involves the stable phthalimide moiety, which can produce a characteristic fragment ion at m/z 148. smolecule.com Other fragments result from the cleavage of the glutaric anhydride ring. smolecule.com

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 260.05535 | 151.5 |

| [M+Na]⁺ | 282.03729 | 161.1 |

| [M-H]⁻ | 258.04079 | 159.0 |

| [M+NH₄]⁺ | 277.08189 | 168.5 |

Source: PubChemLite, 2025. uni.lu

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its components, particularly the enantiomers.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a standard method for determining the purity of this compound. The technique separates the compound from any starting materials, by-products, or degradation products. In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. sielc.com The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control in both research and production settings.

Since this compound is a racemic mixture, it contains equal amounts of the D- and L-enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess) of a sample. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.

Polysaccharide-derived CSPs, such as those based on cellulose, are effective for resolving the enantiomers of N-phthaloyl amino acid derivatives. nih.gov For instance, a method for separating the stereoisomers of the related N-phthaloyl-glutamic acid utilizes a specialized silica-based chiral stationary phase with normal phase chromatography. wipo.int Such methods are critical when a specific stereoisomer is required for stereospecific synthesis, such as in the development of certain pharmaceutical compounds.

Q & A

Q. What are the recommended laboratory methods for synthesizing N-Phthaloyl-DL-glutamic anhydride?

this compound is synthesized by reacting DL-glutamic acid with phthalic anhydride under reflux conditions to form the protected intermediate, N-phthaloyl-DL-glutamic acid. This intermediate is then treated with acetic anhydride to yield the final anhydride derivative. Critical parameters include reaction temperature (ambient to reflux), stoichiometric ratios, and purification via recrystallization from non-polar solvents. This method avoids racemization and ensures high yield (~90%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm the absence of unreacted phthalic anhydride and verify the anhydride ring structure.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic carbonyl stretches (e.g., 1770–1820 cm⁻¹ for anhydride C=O).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm.

- Elemental Analysis : Validate molecular composition (C, H, N). Stability during analysis must be ensured by avoiding moisture and high temperatures .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store in airtight, moisture-free containers at 2–8°C in a desiccator. Avoid exposure to oxidizers (e.g., peroxides, nitrates) and humidity, as hydrolysis can regenerate the parent acid. Decomposition products include CO₂, CO, and nitrogen oxides (NOₓ), which may form under thermal stress (>150°C) .

Advanced Research Questions

Q. What reaction mechanisms govern the interaction of this compound with nucleophiles (e.g., amines, alcohols)?

The anhydride undergoes nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon, leading to ring opening. For example:

- With primary amines : Forms N-phthaloyl-DL-glutamyl amides, releasing carboxylic acid byproducts.

- With alcohols : Produces ester derivatives. Reaction rates depend on solvent polarity (e.g., acetonitrile > DMF), temperature, and steric hindrance. Computational studies (DFT) suggest transition states with partial negative charge on the attacking nucleophile .

Q. How does the "chain-effect" mechanism influence the polymerization of this compound?

Polymerization via the "chain-effect" requires an initiating polymer (e.g., polysarcosine dimethylamide) with two functional sites: (1) an adsorption site for the anhydride and (2) a terminal base group (e.g., -NH₂) to deprotonate intermediates. The adsorbed anhydride undergoes ring-opening polymerization, propagating along the initiator chain. Reaction efficiency depends on the accessibility of adsorption sites and polymer conformation (e.g., coiled vs. linear structures). Kinetic studies show pseudo-first-order behavior in the early stages .

Q. What challenges arise in resolving the enantiomers of this compound, and what methods are effective?

Enantiomeric resolution is complicated by the phthaloyl group’s steric bulk, which limits chiral recognition. Effective strategies include:

- Chiral Chromatography : Use cellulose-based columns with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

- Crystallization-Induced Deracemization : Utilize chiral auxiliaries (e.g., L-proline) to induce selective crystallization. Recent studies report enantiomeric excess (ee) >90% using immobilized enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.